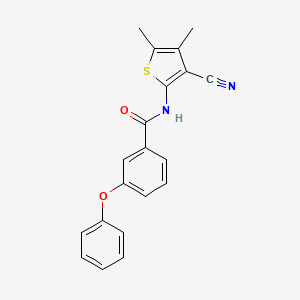

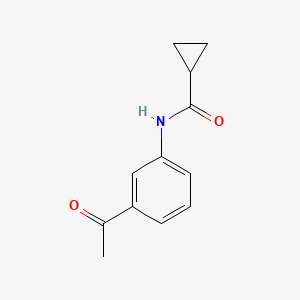

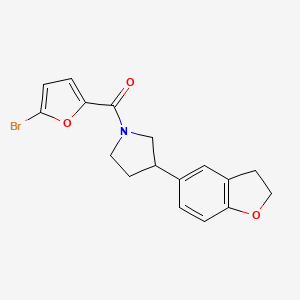

![molecular formula C16H9BrF2N2OS B2518735 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 313405-26-4](/img/structure/B2518735.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide" is a heterocyclic compound that likely contains a thiazole ring, a bromophenyl group, and a difluorobenzamide moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, suggesting that the compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, where different synthetic pathways were employed to achieve structural diversity. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for further heterocyclic transformations . The synthetic procedures often involved one-pot reactions under mild conditions, which could be relevant for the synthesis of "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide" .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography and quantum chemical methods. For example, the crystal structure of a closely related compound revealed that the fused six-membered ring adopts a half-chair conformation, and the molecules can be linked into chains or sheets by various intermolecular interactions . Quantum chemical and theoretical charge density analyses have been used to understand the nature and strength of these interactions .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their antitumor and antimicrobial activities. Most of the synthesized heterocyclic derivatives showed high inhibitory effects against various human cancer cell lines . Additionally, novel triazol derivatives exhibited antimicrobial activity against different bacterial and fungal strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. Vibrational spectroscopic analysis, including IR and Raman spectroscopy, has been used to identify functional groups and study molecular conformations . NMR spectroscopy provided insights into the electronic environment of the atoms within the molecules . Theoretical calculations, such as DFT, have been employed to predict and compare the properties of these compounds with experimental data .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Synthesis and Evaluation of Antimicrobial Activity : N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds in this class have shown promising antimicrobial activities, including antibacterial and antifungal effects (Güzeldemirci & Küçükbasmacı, 2010). Similar compounds have also exhibited varying degrees of inhibition against Mycobacterium tuberculosis (Ulusoy, Kiraz, & Küçükbasmacı, 2002).

Synthesis and Antifungal Screening : These derivatives have been found effective against various fungal strains, displaying good to excellent anti-fungal activity, particularly against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Activity

- Potential in Anticancer Research : Research has indicated that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide exhibit significant anticancer activities. Certain synthesized compounds have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antihypertensive and Cardiotropic Drug Potential

- Exploration as Antihypertensive Drugs : These compounds have been explored for potential use as antihypertensive and cardiotropic drugs. Studies have shown a high affinity of these substances to angiotensin receptor II, indicating their potential as inhibitors, which is significant for the development of antihypertensive medications (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).

Anti-Inflammatory Activity

- Investigation in Anti-Inflammatory Treatments : Research into N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide derivatives has also included studies on their anti-inflammatory properties. Certain derivatives have been found to exhibit significant anti-inflammatory effects, as evidenced by their activity in carrageenan-induced rat paw edema models (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).

Antioxidant Properties

- Potential in Antioxidant Applications : Derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide have demonstrated potent scavenging activity against radicals, suggesting their utility as natural antioxidants. This is particularly relevant for applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF2N2OS/c17-10-6-4-9(5-7-10)13-8-23-16(20-13)21-15(22)14-11(18)2-1-3-12(14)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKGTSAUCISKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

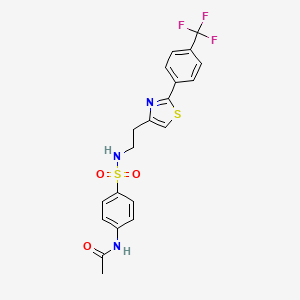

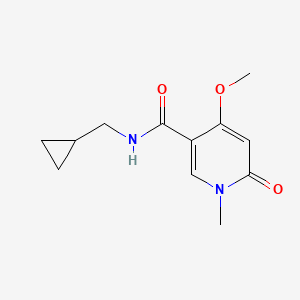

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

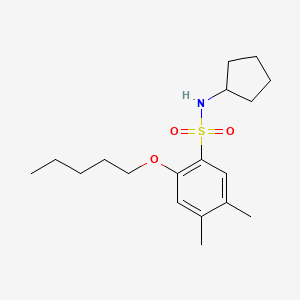

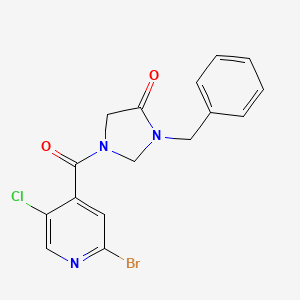

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

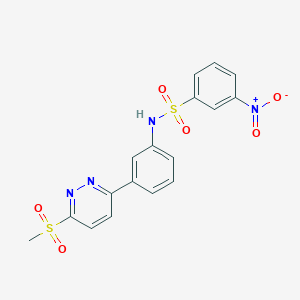

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

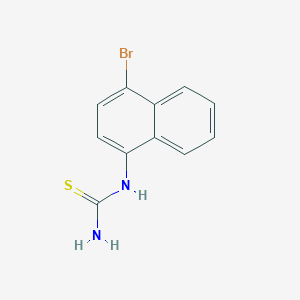

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)